4-Fluoro-3-(trifluoromethyl)aniline has a core benzene ring structure with an amine group (NH2) attached at the third position (meta position) and a trifluoromethyl group (CF3) attached at the fourth position (para position) relative to the amine group []. The presence of fluorine atoms on both the amine group and the trifluoromethyl group makes this molecule electron-withdrawing. This can affect its reactivity and its ability to participate in various chemical reactions.
One reported application of 4-Fluoro-3-(trifluoromethyl)aniline involves its use as a monomer in the synthesis of well-defined rod-coil block copolymers of trifluoromethylated poly(phenylene oxide) []. The specific details of the reaction mechanism are not readily available, but it likely involves a coupling reaction between the amine group of 4-Fluoro-3-(trifluoromethyl)aniline and a suitable functional group on the poly(phenylene oxide) precursor.
Information on the decomposition pathways of 4-Fluoro-3-(trifluoromethyl)aniline is currently limited.
Irritant